2-(2-(Dimethylamino)ethoxy)aniline dihydrochloride
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Overview
Description
2-(2-(Dimethylamino)ethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]aniline typically involves the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol. This intermediate is then reacted with aniline under controlled conditions to produce the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2-(2-(Dimethylamino)ethoxy)aniline dihydrochloride involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(2-(Dimethylamino)ethoxy)aniline dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme kinetics and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethanol
- 2-(Dimethylamino)ethylamine
- 2-(Dimethylamino)ethoxyethanol
Uniqueness
2-(2-(Dimethylamino)ethoxy)aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;;/h3-6H,7-8,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSWZEPSQWXNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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